Differentiation in ROCK Inhibitory Potency: Fasudil vs. Metabolites
Fasudil Pyridine N-Oxide is not a primary ROCK inhibitor and has no reported inhibitory activity against ROCK1 or ROCK2 in the literature. This contrasts sharply with the parent compound, Fasudil, which exhibits a Ki of 0.33 μM for ROCK1 and an IC50 of 0.158 μM for ROCK2 [1]. This lack of activity confirms its role as a process-related impurity rather than an active pharmaceutical ingredient. The differentiation is critical for assays where a true ROCK inhibitor is required; substituting Fasudil Pyridine N-Oxide would result in a false-negative outcome, rendering the experiment invalid.
| Evidence Dimension | ROCK1 Inhibitory Potency |
|---|---|
| Target Compound Data | Not available (no reported activity) |
| Comparator Or Baseline | Fasudil: Ki = 0.33 μM |
| Quantified Difference | Unquantifiable (activity absent vs. present) |
| Conditions | In vitro kinase assay |
Why This Matters
This confirms the compound's unsuitability as a substitute for Fasudil in any functional biological assay, directly impacting procurement for pharmacology or cell biology studies.
- [1] TargetMol. (n.d.). Fasudil (HA-1077). Product Datasheet. Retrieved from https://www.targetmol.cn/compound/Fasudil View Source
